N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide: is a synthetic compound with the molecular formula C20H14ClN3O and a molecular weight of 347.8 g/mol. This compound is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide, typically involves several key steps. Common synthetic routes for phenazines include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms.
Industrial Production Methods: Industrial production of phenazine derivatives, including this compound, often employs biotechnological approaches using engineered bacterial strains such as Pseudomonas chlororaphis. These strains can be optimized for high-yield production of phenazine derivatives under environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1-carboxylic acid derivatives, while reduction may yield phenazine-1-carboxamide derivatives .
Scientific Research Applications
N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal pathogens.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide involves its interaction with cellular components, leading to various biological effects. The compound targets specific enzymes and pathways within microbial cells, disrupting their normal functions and leading to cell death . The exact molecular targets and pathways involved may vary depending on the specific organism and conditions.
Comparison with Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Uniqueness: N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its chloro and methyl substituents enhance its antimicrobial properties and stability compared to other phenazine derivatives .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c1-12-14(21)7-5-10-15(12)24-20(25)13-6-4-11-18-19(13)23-17-9-3-2-8-16(17)22-18/h2-11H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCKOYHKGHTTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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